allo-Ile-isoindoline HCl
CAS No.: 1883545-48-9
Cat. No.: VC0518031
Molecular Formula: C14H21ClN2O
Molecular Weight: 268.78 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1883545-48-9 |
|---|---|
| Molecular Formula | C14H21ClN2O |
| Molecular Weight | 268.78 g/mol |
| IUPAC Name | (2S,3R)-2-amino-1-(1,3-dihydroisoindol-2-yl)-3-methylpentan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C14H20N2O.ClH/c1-3-10(2)13(15)14(17)16-8-11-6-4-5-7-12(11)9-16;/h4-7,10,13H,3,8-9,15H2,1-2H3;1H/t10-,13+;/m1./s1 |
| Standard InChI Key | WKUCMHGVDQUBMQ-HTKOBJQYSA-N |
| Isomeric SMILES | CC[C@@H](C)[C@@H](C(=O)N1CC2=CC=CC=C2C1)N.Cl |
| SMILES | CCC(C)C(C(=O)N1CC2=CC=CC=C2C1)N.Cl |
| Canonical SMILES | CCC(C)C(C(=O)N1CC2=CC=CC=C2C1)N.Cl |
| Appearance | Solid powder |
Introduction
Chemical Identity and Properties
allo-Ile-isoindoline HCl is identified by several alternative names in scientific literature, including TC-E 5007, TC-E-5007, TCE5007, and TCE 5007. The compound has a defined molecular structure with the chemical formula C14H21ClN2O and is registered with CAS number 1883545-48-9 . Its structure can be represented by the SMILES notation C(C@HN)(=O)N1CC=2C(C1)=CC=CC2.Cl, which indicates its stereochemical configuration .
The compound consists of an isoindoline group connected to an allo-isoleucine moiety, with the hydrochloride salt form providing stability for research applications. The "allo" prefix specifically refers to the stereochemical configuration of the isoleucine portion of the molecule, which is critical for its biological activity and selectivity.
| Property | Value |
|---|---|
| Molecular Formula | C14H21ClN2O |
| Molecular Weight | ~268.78 g/mol |
| CAS Number | 1883545-48-9 |
| SMILES Notation | C(C@HN)(=O)N1CC=2C(C1)=CC=CC2.Cl |
| Physical Form | Hydrochloride salt |
| Alternative Names | TC-E 5007, allo-Ile-isoindoline HCl, TC-E-5007, TCE5007, TCE 5007 |
Pharmacological Activity and Mechanism
Target Specificity
allo-Ile-isoindoline HCl is characterized as an irreversible and selective inhibitor of dipeptidyl peptidases 8 and 9 (DPP8/9) . These enzymes belong to the serine protease family and are involved in various physiological processes, including immune regulation and cell survival pathways. The compound's selective inhibitory action makes it valuable for distinguishing the biological roles of DPP8/9 from other related enzymes like DPP4.
Inhibitory Profile
Research has established allo-Ile-isoindoline HCl as a reference inhibitor for DPP8/9 enzymes. In experimental settings, the compound has been utilized at concentrations ranging from 5 to 5000 nM to determine the specific contributions of DPP8 and DPP9 enzymes to total dipeptidyl peptidase activity in biological samples . This wide concentration range reflects its potency and applicability in various research contexts.
The compound appears to interact with the catalytic site of these enzymes, forming irreversible covalent bonds that permanently disable their enzymatic function. This irreversible inhibition mechanism distinguishes it from many other enzyme inhibitors and contributes to its utility as a research tool.
Research Applications
Enzyme Activity Studies
allo-Ile-isoindoline HCl has been utilized extensively in research to determine the contribution of DPP8 and DPP9 enzymes to total dipeptidyl peptidase activity in various tissues and biological systems . In one reported protocol, tissue sections were incubated with 5 μM of the compound in phosphate buffer to selectively inhibit DPP8/9 activity while assessing the activity of other dipeptidyl peptidases .
Immunohistochemical Applications
The compound has been employed in immunohistochemical techniques to localize and characterize dipeptidyl peptidase activity in tissue samples. In one documented procedure, tissue sections were pretreated with allo-Ile-isoindoline HCl before incubation with specific substrates and visualization reagents such as nitro blue tetrazolium (NBT) . This application allows researchers to distinguish between the activities of different dipeptidyl peptidase enzymes in complex biological samples.
Template for Development of New Inhibitors
Structure-Activity Relationships
Development work based on the allo-Ile-isoindoline structure has revealed important insights into the structure-activity relationships that govern DPP8/9 inhibition. Researchers have examined how modifications to the basic structure affect selectivity and potency.
One study reported that within a series of substituted isoindolines designed as analogs of allo-Ile-isoindoline, a compound identified as 8j demonstrated potent and selective inhibition of DPP8/9 while showing low activity toward the related enzyme DPP II . This finding highlights the potential for developing increasingly selective inhibitors based on the allo-Ile-isoindoline scaffold.
The stereochemistry of the isoleucine portion (specifically the "allo" configuration) appears critical for the compound's inhibitory profile, suggesting that the three-dimensional arrangement of atoms plays a key role in how the molecule interacts with its target enzymes.
Comparative Analysis with Related Compounds
The dipeptidyl peptidase family includes several enzymes (DPP4, DPP8, DPP9, DPP II) that share similar catalytic mechanisms but have distinct biological functions. Unlike some other DPP inhibitors that display broader inhibitory profiles, allo-Ile-isoindoline HCl demonstrates remarkable selectivity for DPP8 and DPP9.
It is important to note that the compound differs from "Ile-isoindoline hydrochloride salt" (CAS: 1056413-18-3), which has a similar structure but likely different stereochemistry at the isoleucine portion . This distinction highlights the importance of stereochemical configuration in determining the biological activity of these compounds.
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